3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile
Description
3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile is a benzonitrile derivative featuring a fluorine atom at the 3-position of the aromatic ring and a piperidin-1-yl group substituted with a trifluoromethyl (CF₃) moiety at the 4-position. The benzonitrile core is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which enhance binding interactions with biological targets such as kinases or G protein-coupled receptors (GPCRs) .
Properties
Molecular Formula |
C13H12F4N2 |
|---|---|
Molecular Weight |
272.24 g/mol |
IUPAC Name |
3-fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H12F4N2/c14-11-7-9(8-18)1-2-12(11)19-5-3-10(4-6-19)13(15,16)17/h1-2,7,10H,3-6H2 |
InChI Key |
MEPWRCVCQIFJCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile typically involves multiple steps, starting from commercially available precursors One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The final product is usually purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the aromatic ring or the piperidine moiety.
Scientific Research Applications
3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific pathways.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials with specific desired characteristics.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate biological processes by altering the activity of its molecular targets.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural and physicochemical differences between the target compound and its analogs:
Impact of Substituents on Physicochemical Properties
Trifluoromethyl (CF₃) vs. Methyl (CH₃): The CF₃ group in the target compound enhances lipophilicity (higher logP) compared to the methyl-substituted analog . This could improve membrane permeability but may reduce aqueous solubility.
Complex Substituents (BI81493) :
- BI81493 incorporates a fluoro-oxoquinazolinylmethyl group, introducing a fused heterocyclic system . This increases molecular weight (394.42 vs. 284.25) and may enhance target affinity through π-π stacking interactions. However, the added complexity could hinder synthetic accessibility (44% yield reported for a related compound ).
Hydroxyimino (NOH) Modification: The oxime group in the hydroxyimino derivative introduces polarity and hydrogen-bonding capacity, likely improving solubility but reducing blood-brain barrier penetration .
Hypothetical Pharmacological Implications
- Target Compound : The CF₃ group balances lipophilicity and metabolic stability, making it suitable for central nervous system (CNS) targets where moderate permeability is required.
- Methyl Analog : Simpler structure but less stable under oxidative conditions; may serve as a precursor in structure-activity relationship (SAR) studies.
- Hydroxyimino Derivative: Polar oxime group may favor peripheral targets with solubility-driven efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
